molecular formula C9H6Cl2O B6591299 (2E)-3-(3-Chlorophenyl)acryloyl chloride CAS No. 13565-06-5

(2E)-3-(3-Chlorophenyl)acryloyl chloride

Cat. No. B6591299
CAS RN: 13565-06-5
M. Wt: 201.05 g/mol
InChI Key: SCNRDAIXZJFMEX-SNAWJCMRSA-N
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Description

(2E)-3-(3-Chlorophenyl)acryloyl chloride, also known as 3-(3-chlorophenyl)acryloyl chloride, is a chemical compound that belongs to the class of acryloyl chlorides. It is a colorless to light yellow liquid with a pungent odor. This chemical compound is widely used in the field of organic synthesis and has various scientific research applications.

Scientific Research Applications

Safe and Efficient Synthesis

Movsisyan et al. (2016) developed a continuous-flow methodology for the selective synthesis of acryloyl chloride, which is highly applicable for the acrylate and polymer industry. This method is deemed safe and efficient, particularly for the otherwise unstable acryloyl chloride, demonstrating its potential for on-demand and on-site synthesis Movsisyan et al., 2016.

Building Block for Chemical Synthesis

The work by Movsisyan et al. (2018) highlights the use of 3-Chloropropionyl chloride, a derivative of acryloyl chloride, in producing adhesives, pharmaceuticals, herbicides, and fungicides. They developed a continuous flow process for its synthesis, showcasing its importance as a versatile chemical building block Movsisyan et al., 2018.

Sensing and Photophysical Applications

Wang et al. (2008) synthesized a water-soluble fluorescein-bearing polymer from acryloyl chloride for Fe3+ ion sensing in aqueous solutions. This demonstrates acryloyl chloride's role in creating sensitive materials for environmental and biological applications Wang et al., 2008.

Thermal Decomposition Studies

Allen and Russell (2004) investigated the thermal decomposition of acryloyl chloride among other chlorinated acyl chlorides. Understanding the decomposition pathways is crucial for safe handling and application in thermal processes Allen & Russell, 2004.

Polymer Stabilization

Shehata and Hassan (2002) explored the use of acryloyl chloride-derived polymers as stabilizers for nitrocellulose, indicating its potential in enhancing the stability of energetic materials Shehata & Hassan, 2002.

Innovative Synthesis Methods

Jing-bo (2001) introduced a novel method for preparing acryloyl chloride, showing the advancement in synthesis techniques that reduce the need for inhibitors and improve yield and purity, thus offering a more efficient production process Wu Jing-bo, 2001.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRDAIXZJFMEX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256559
Record name (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13565-06-5
Record name (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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